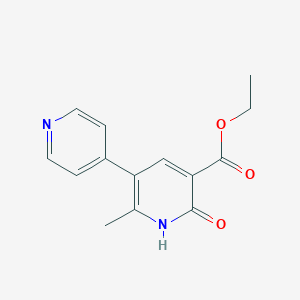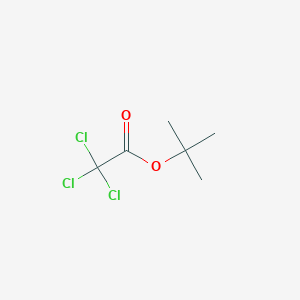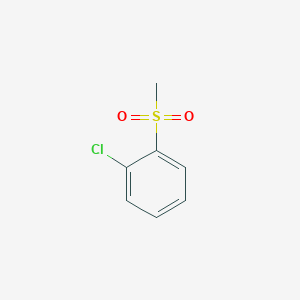
Paraquat diiodide
Descripción general
Descripción
Paraquat diiodide, also known as 1,1'-methylenebis(4-iodo-2,3-dichlorobenzene), is a colorless crystalline solid with a melting point of 128°C. It is a widely used organoiodine compound, with a wide range of applications in both the laboratory and industrial settings. It is used as a reagent for the synthesis of various organic compounds, as a catalyst for various reactions, and as a source of iodine for biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Bioremediación ambiental
Paraquat diiodide: es conocido por su persistencia en el medio ambiente y su posible toxicidad. Se han llevado a cabo investigaciones sobre la degradación del Paraquat en ambientes contaminados utilizando diversos métodos, incluida la bioremediación. Se han aislado microorganismos capaces de degradar el Paraquat, y su potencial para limpiar suelos y masas de agua contaminadas es un área de estudio significativa .
Control de malezas agrícolas
A pesar de su toxicidad, el this compound se ha utilizado ampliamente como herbicida no selectivo debido a su rápida acción contra las malezas. Es particularmente eficaz en el control de malezas anuales y perennes en cultivos como algodón, arroz, soya y cacao. El estudio de su aplicación y el impacto de su prohibición en países como Corea del Sur proporciona información sobre prácticas agrícolas más seguras .
Química analítica
En el campo de la química analítica, el this compound sirve como estándar para fines de cuantificación. Por ejemplo, se utiliza como un estándar interno deuterado para cuantificar Paraquat en muestras biológicas como los frijoles de vaca utilizando técnicas avanzadas como la cromatografía líquida de ultra rendimiento acoplada a espectrometría de masas en tándem (UPLC-MS/MS) .
Degradación fotocatalítica
La degradación fotocatalítica eficiente del Paraquat utilizando fotocatalizadores como TiO2 es otra aplicación de investigación. Los estudios se centran en optimizar variables como el tiempo de reacción, el pH de la solución, la dosis de fotocatalizador y la concentración inicial de Paraquat para maximizar la eficiencia de eliminación del Paraquat del medio ambiente .
Toxicología y salud pública
La investigación sobre el perfil toxicológico del this compound es crucial para la salud pública. Los estudios han confirmado su toxicidad aguda para los humanos y la necesidad de antídotos efectivos. Las implicaciones de su prohibición en la salud humana y la agricultura, así como su reemplazo por otros herbicidas, son temas de investigación importantes .
Microbiología del suelo
Curiosamente, el this compound es relativamente seguro para los microorganismos del suelo y las raíces de las plantas, lo que lo convierte en un tema de estudio único en la microbiología del suelo. La investigación sobre sus efectos de exposición a largo plazo y la posible biomagnificación en humanos y mamíferos está en curso .
Análisis del mercado de pesticidas
La prohibición del Paraquat y sus efectos en el mercado de pesticidas es otra área de investigación. El cambio en el uso de herbicidas no selectivos, la dinámica del mercado y las preferencias de los consumidores después de la prohibición proporcionan datos valiosos para el análisis económico y de mercado .
Química ambiental
Finalmente, el papel del this compound en la química ambiental, particularmente su interacción con componentes del suelo como las redes de arcilla y su resistencia a la degradación rápida, es un área de investigación vital. Esto incluye estudiar su destino ambiental y mecanismos de transporte .
Mecanismo De Acción
Target of Action
Paraquat diiodide, commonly known as paraquat, is a quaternary ammonium herbicide . Its primary targets are plants, where it acts upon direct contact with plant tissues, particularly leaves and stems . In humans, the primary targets of paraquat toxicity are the lungs and other organs .
Mode of Action
Paraquat exerts its herbicidal activity by interfering with the electron transfer system, inhibiting the reduction of nicotinamide adenine dinucleotide phosphate (NADPH) during photosynthesis . This deviation of electron flow from photosynthesis produces a toxic derivative, PQ+, which is re-oxidized by the O2 produced in chloroplasts .
Biochemical Pathways
The biochemical pathways affected by paraquat are complex . Paraquat generates reactive oxygen species (ROS), leading to oxidative stress and damage in plant tissues . In humans, several intracellular events are triggered, leading to apoptotic cell death. These include oxidative stress, mitochondria dysfunction, endoplasmic reticulum stress, alteration in dopamine catabolism, inactivation of tyrosine hydroxylase, and decreased levels of neurotrophic factors .
Result of Action
The molecular and cellular effects of paraquat’s action are significant. In plants, paraquat leads to the death of the plant upon direct contact . In humans, ingestion of even small amounts can lead to severe poisoning, multi-organ failure, and even death . Laboratory studies have demonstrated that paraquat induces many pathological features similar to those seen in Parkinson’s disease .
Action Environment
Paraquat can persist in soil for extended periods, affecting non-target plants and potentially leaching into groundwater . Runoff from treated fields can lead to water pollution, negatively impacting aquatic ecosystems . Environmental factors such as light, humidity, temperature, and rainfall can influence the absorption, movement, and activity of paraquat .
Safety and Hazards
Direcciones Futuras
There have been multiple lawsuits filed due to the toxicity of Paraquat . Laboratory studies using the herbicide paraquat in different in vitro and in vivo models have demonstrated the induction of many PD pathological features . This model has opened new frontiers in the quest for new therapeutic targets for PD .
Análisis Bioquímico
Biochemical Properties
Paraquat diiodide interferes with the electron transfer system, inhibiting the reduction of nicotinamide adenine dinucleotide phosphate to reduced nicotinamide adenine dinucleotide phosphate (NADPH) during photosynthesis . This disruption leads to the production of reactive oxygen species (ROS) and oxidative stress, which damages plant cells and tissues .
Cellular Effects
This compound has been shown to induce oxidative stress, DNA damage, and cytotoxicity in lymphocytes . It also causes dose-dependent DNA damage in peripheral lymphocyte cells and significant oxidative cell membrane damage .
Molecular Mechanism
The toxicity of this compound stems from the disruption of internal redox cycling, as it is able to both accept or release electrons in cellular environments . This leads to the production of ROS, which can cause damage to cells and tissues .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to cause damage over time. For instance, a study found that paraquat caused dose-dependent DNA damage in peripheral lymphocyte cells . Another study showed that paraquat induced many pathological features of Parkinson’s disease in both in vitro and in vivo models .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. High doses of this compound have been shown to cause significant damage, while lower doses showed less damage, possibly due to the activation of the antioxidant defense mechanism .
Metabolic Pathways
This compound is involved in the disruption of the redox cycle in cells . It interferes with the electron transfer system, inhibiting the reduction of NADPH during photosynthesis . This leads to the production of ROS, which can cause damage to cells and tissues .
Transport and Distribution
This compound is transported into the chloroplast, which is the site of its herbicidal activity . It is also known to be transported via a transporter for endogenous polyamines .
Subcellular Localization
This compound is localized to the Golgi apparatus in cells . This localization is thought to be involved in the intracellular transport of paraquat into the chloroplast, where it exerts its herbicidal effects .
Propiedades
| { "Design of the Synthesis Pathway": "Paraquat diiodide can be synthesized through a two-step process. The first step involves the synthesis of Paraquat dichloride, which is then converted to Paraquat diiodide in the second step.", "Starting Materials": [ "1,2-dibromoethane", "4,4'-bipyridine", "Sodium hydroxide", "Hydrochloric acid", "Sodium iodide", "Potassium iodide" ], "Reaction": [ "Step 1: Synthesis of Paraquat dichloride", "1. 1,2-dibromoethane is reacted with 4,4'-bipyridine in the presence of sodium hydroxide to form 1,1'-ethylene-2,2'-bipyridylium dibromide.", "2. The dibromide is then treated with hydrochloric acid to form Paraquat dichloride.", "Step 2: Conversion of Paraquat dichloride to Paraquat diiodide", "1. Paraquat dichloride is reacted with sodium iodide in the presence of water to form Paraquat diiodide.", "2. The diiodide can be further purified by recrystallization using potassium iodide." ] } | |
Número CAS |
1983-60-4 |
Fórmula molecular |
C12H14IN2+ |
Peso molecular |
313.16 g/mol |
Nombre IUPAC |
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;iodide |
InChI |
InChI=1S/C12H14N2.HI/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12;/h3-10H,1-2H3;1H/q+2;/p-1 |
Clave InChI |
JDVCJKFYWZXMOF-UHFFFAOYSA-M |
SMILES |
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[I-].[I-] |
SMILES canónico |
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[I-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



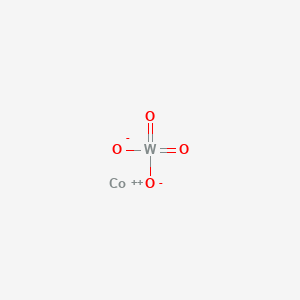
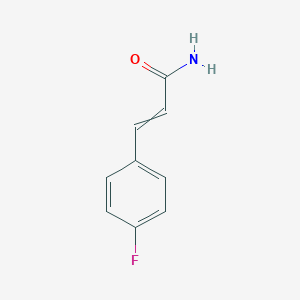
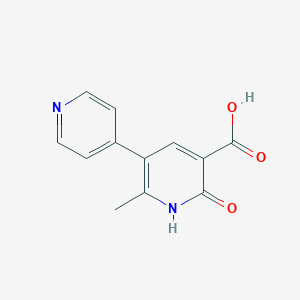
![2-[2-(Dimethylamino)ethoxy]ethanol](/img/structure/B155320.png)
![1-[(3,5-Dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]-3-phenylthiourea](/img/structure/B155322.png)
